2-Butyl-6-phenylpyridine
Overview
Description
2-Butyl-6-phenylpyridine is a compound that is related to the family of bipyridines and phenylpyridines, which are known for their interesting optical and electrochemical properties. Although the specific compound 2-Butyl-6-phenylpyridine is not directly mentioned in the provided papers, the related compounds discussed offer valuable insights into the chemical behavior and properties that could be extrapolated to 2-Butyl-6-phenylpyridine.
Synthesis Analysis
The synthesis of related compounds involves the use of solvent-free Wittig reactions and cyclometalation processes. For instance, a π conjugate structure compound, cis-6-phenyl-4'-{4-[4-(1H-carbazol)styryl]phenyl}-2,2'-bipyridine, was synthesized using a Wittig reaction of 2,2'-bipyridine phosphine salt with 4-carbazole benzaldehyde . Similarly, cyclometalated 6-phenyl-2,2'-bipyridyl platinum(II) acetylide complexes were synthesized, demonstrating the versatility of phenylpyridine derivatives in forming complex structures with metals .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by various spectroscopic techniques such as IR, ^1H NMR, ^13C NMR, ESI-MS, and X-ray diffraction. For example, the cis-6-phenyl-4'-{4-[4-(1H-carbazol)styryl]phenyl}-2,2'-bipyridine belongs to the triclinic system and exhibits a complex molecular geometry . The platinum(II) acetylide complexes show distorted square planar geometries around the Pt(II) ions . These findings suggest that 2-Butyl-6-phenylpyridine would also have a distinct molecular geometry that could be elucidated using similar techniques.
Chemical Reactions Analysis
The chemical reactions of phenylpyridine derivatives often involve interactions with metals and the formation of complexes. The platinum(II) acetylide complexes studied exhibit interesting photophysical behaviors due to their (3)MLCT (metal-to-ligand charge transfer) transitions . These reactions are significant for understanding the reactivity of 2-Butyl-6-phenylpyridine in the presence of metals and potential applications in light-emitting devices.
Physical and Chemical Properties Analysis
The optical properties of these compounds are notable, with absorption and emission maxima in various solvents. For instance, the compound synthesized in paper shows absorption maxima at 289 nm and 345 nm, with emission maxima ranging from 418 nm to 466 nm in different solvents. The platinum(II) acetylide complexes are brightly emissive with lifetimes on the order of 500 ns . These properties indicate that 2-Butyl-6-phenylpyridine may also exhibit unique optical properties that could be exploited in optoelectronic applications.
Scientific Research Applications
Synthesis and Characterization of Polypyridine Complexes : A study by Bonnet et al. (2003) focused on the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes. These complexes, characterized using various spectroscopic and crystallographic methods, demonstrated potential for ligand interchange reactions, indicating their versatility in chemical synthesis (Bonnet et al., 2003).
Development of Iridium Complexes for OLEDs : De Angelis et al. (2007) conducted a study on cationic iridium(III) complexes, relevant for OLED (organic light-emitting diode) applications. They developed a strategy for tuning the phosphorescence wavelength and enhancing emission quantum yields by modifying the electronic structure of these complexes, which is crucial for the efficiency and color quality of OLED devices (De Angelis et al., 2007).
Photocatalysts for Solar Fuel Generation : A 2016 paper by Porras et al. described the synthesis of fluorinated Ir(III)-terpyridine-phenylpyridine-X complexes. These complexes, showing enhanced stability and photophysical properties due to a "push-pull" effect on electrons upon excitation, have been applied as photosensitizers for hydrogen generation from water and in photoredox catalysis (Porras et al., 2016).
Electrocatalytic Carboxylation in Ionic Liquids : Research by Feng et al. (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, demonstrating an innovative approach to chemical synthesis that avoids the use of volatile and toxic solvents (Feng et al., 2010).
C-H Bond Activation by Ruthenium(II) Complexes : A study by Flegeau et al. (2011) presented kinetic data for the C-H bond activation of 2-phenylpyridine by Ru(II) complexes. This research is significant for understanding catalytic processes in organic chemistry (Flegeau et al., 2011).
Catalytic Applications in Organic and Macromolecular Chemistry : Winter et al. (2011) reviewed the use of terpyridines and their transition metal complexes in various catalytic applications, including artificial photosynthesis and organic transformations. This highlights the broad utility of these compounds in diverse research fields (Winter et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-butyl-6-phenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-3-10-14-11-7-12-15(16-14)13-8-5-4-6-9-13/h4-9,11-12H,2-3,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCUZYVYDVDBTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404903 | |
Record name | 2-Butyl-6-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-6-phenylpyridine | |
CAS RN |
60272-71-1 | |
Record name | 2-Butyl-6-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Butyl-6-phenylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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